molecular formula C24H22N2O4S B2491701 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid CAS No. 2138366-44-4

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid

Cat. No.: B2491701
CAS No.: 2138366-44-4
M. Wt: 434.51
InChI Key: IFOGOODWFNNKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and thiophene carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the protection of piperazine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected piperazine with thiophene-2-carboxylic acid under suitable reaction conditions. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Piperidine is often used to remove the Fmoc group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological studies.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-23(28)21-9-10-22(31-21)25-11-13-26(14-12-25)24(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOGOODWFNNKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138366-44-4
Record name 5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.